![molecular formula C18H35NO2Si2 B12553576 Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 159898-39-2](/img/structure/B12553576.png)
Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: is a chemical compound known for its unique structure and properties. It is characterized by the presence of benzenamine with two tert-butyl dimethylsilyl groups attached at the 2 and 5 positions. This compound is used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of benzenamine with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silyl groups can be substituted with other functional groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of benzenamine derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of benzenamine derivatives with reduced silyl groups.
Substitution: Formation of benzenamine derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its ability to act as a nucleophile or electrophile in chemical reactions. The silyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
- Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N-methyl-
- Benzenamine, 2-(1,1-dimethylethyl)-
Comparison: Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to the presence of two silyl groups, which provide enhanced stability and reactivity compared to similar compounds with fewer or different substituents. This makes it particularly useful in applications requiring selective reactivity and protection of functional groups.
Propiedades
Número CAS |
159898-39-2 |
|---|---|
Fórmula molecular |
C18H35NO2Si2 |
Peso molecular |
353.6 g/mol |
Nombre IUPAC |
2,5-bis[[tert-butyl(dimethyl)silyl]oxy]aniline |
InChI |
InChI=1S/C18H35NO2Si2/c1-17(2,3)22(7,8)20-14-11-12-16(15(19)13-14)21-23(9,10)18(4,5)6/h11-13H,19H2,1-10H3 |
Clave InChI |
LMZKCKBLKWIRGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


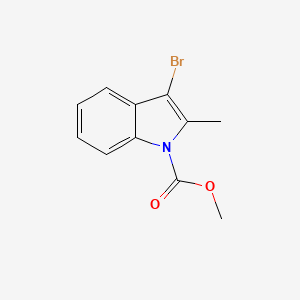
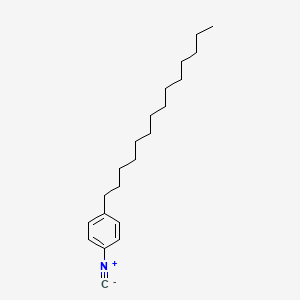
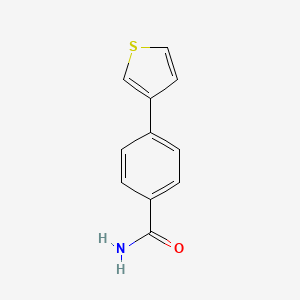

![4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide](/img/structure/B12553519.png)

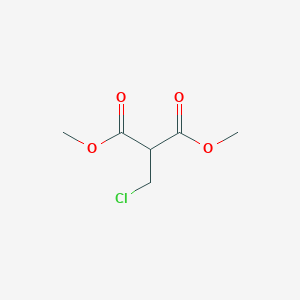
![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
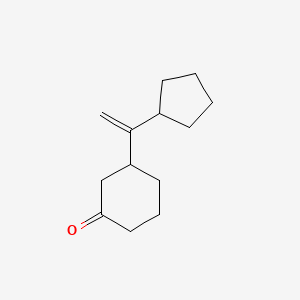
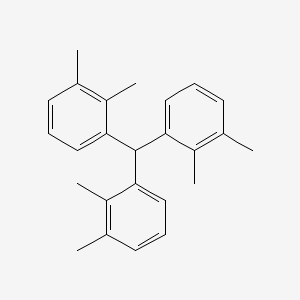
![(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid](/img/structure/B12553553.png)

![N-[3-Oxo-1,2-diphenyl-3-(pyrrolidin-1-yl)propyl]benzamide](/img/structure/B12553557.png)
![Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B12553559.png)
